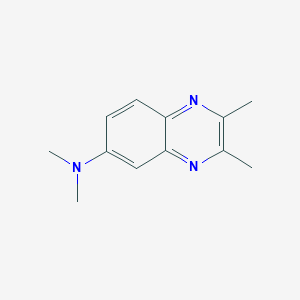
N,N,2,3-Tetramethyl-6-quinoxalinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,3-Tetramethyl-6-quinoxalinamine (TMQA) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is a quinoxaline derivative, which is a class of organic compounds that contain a nitrogen-containing heterocyclic ring. TMQA has been of particular interest due to its unique chemical properties, which make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N,2,3-Tetramethyl-6-quinoxalinamine in lab experiments is its high purity and stability, which make it easy to work with. This compound is also relatively inexpensive, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research involving N,N,2,3-Tetramethyl-6-quinoxalinamine, including:
1. Further studies on the mechanism of action of this compound, in order to better understand its effects on cells and tissues.
2. Development of new synthesis methods for this compound, which may yield higher purity and better yields.
3. Exploration of the potential applications of this compound in materials science, such as the synthesis of new organic materials.
4. Investigation of the potential use of this compound as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
5. Development of new formulations of this compound for use in drug delivery systems, in order to improve its bioavailability and efficacy.
Conclusion
In conclusion, this compound is a promising compound that has a wide range of potential applications in various fields of science. Its unique chemical properties make it a valuable tool for researchers, and its potential as an anticancer and neuroprotective agent make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in materials science and drug delivery systems.
Synthesemethoden
N,N,2,3-Tetramethyl-6-quinoxalinamine can be synthesized through a number of different methods, including the reaction of 2,3-dimethylquinoxaline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylquinoxaline with methylamine in the presence of a reducing agent. These methods have been shown to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
N,N,2,3-Tetramethyl-6-quinoxalinamine has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been shown to have antioxidant properties, which make it a potential candidate for use in the treatment of diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a precursor for the synthesis of various organic materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
109671-46-7 |
|---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
N,N,2,3-tetramethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3 |
InChI-Schlüssel |
UTCTZGFLUQMBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
Synonyme |
6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




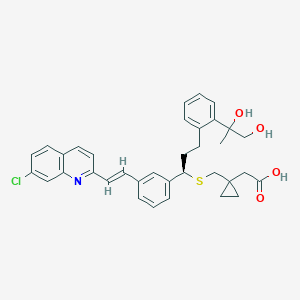
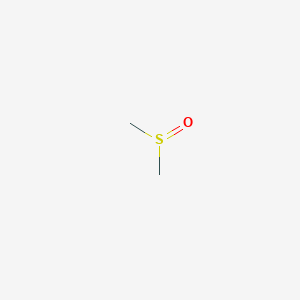

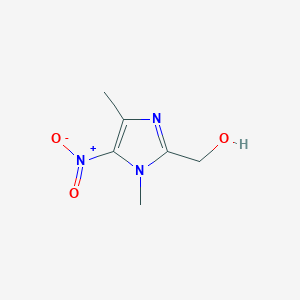
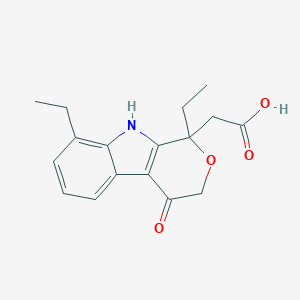
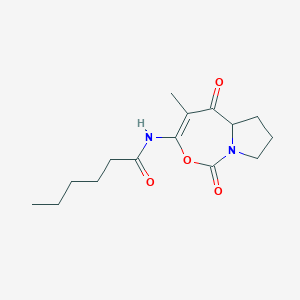

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
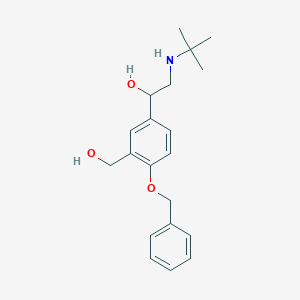
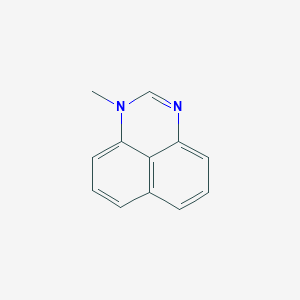
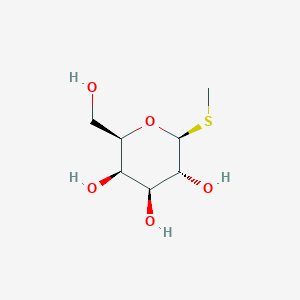
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
